
4-Methylcyclohexanonhelveticosid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohexanonhelveticosid: is a synthetic organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a methyl group attached to the cyclohexane ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexanonhelveticosid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions, along with specialized catalysts, can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Methylcyclohexanonhelveticosid has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simple cyclic ketone with similar structural features.
Methylcyclohexane: A related compound with a methyl group attached to the cyclohexane ring.
Cyclohexanol: An alcohol derivative of cyclohexane.
Uniqueness: 4-Methylcyclohexanonhelveticosid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
40279-46-7 |
|---|---|
Formule moléculaire |
C36H52O9 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-4,4'-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-21-4-13-35(14-5-21)44-28-17-30(42-22(2)31(28)45-35)43-24-6-11-33(20-37)26-7-10-32(3)25(23-16-29(38)41-19-23)9-15-36(32,40)27(26)8-12-34(33,39)18-24/h16,20-22,24-28,30-31,39-40H,4-15,17-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1 |
Clé InChI |
LZGDYJHUXQMIQY-KXEPKUHUSA-N |
SMILES isomérique |
CC1CCC2(CC1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C |
SMILES canonique |
CC1CCC2(CC1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


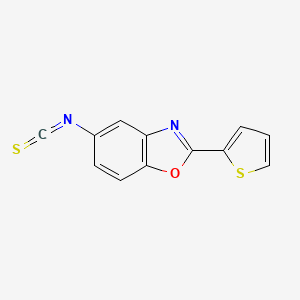

![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
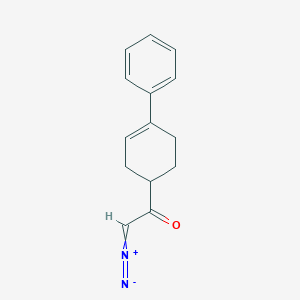
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
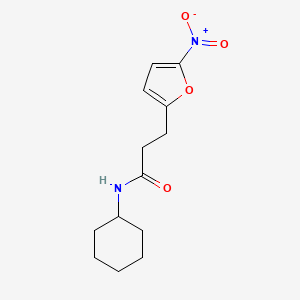
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

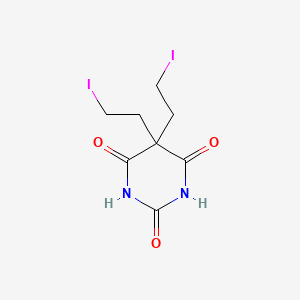
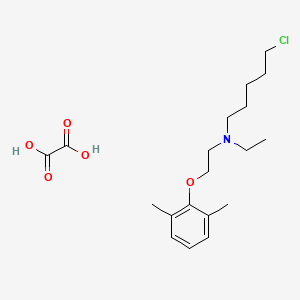
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
